molecular formula C8H6BrN3 B3302711 6-Bromophthalazin-1-amine CAS No. 918811-38-8

6-Bromophthalazin-1-amine

Cat. No.: B3302711
CAS No.: 918811-38-8
M. Wt: 224.06 g/mol
InChI Key: SXMUAARRELQZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromophthalazin-1-amine is a chemical compound with the molecular formula C8H6BrN3 It is a derivative of phthalazine, a bicyclic heterocycle that contains two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromophthalazin-1-amine typically involves the bromination of phthalazin-1-amine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromophthalazin-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 6-aminophthalazin-1-amine or 6-thiophthalazin-1-amine can be formed.

    Oxidation Products: Oxidized derivatives such as 6-bromophthalazin-1-one.

    Reduction Products: Reduced derivatives like this compound hydride.

Scientific Research Applications

6-Bromophthalazin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromophthalazin-1-amine largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, derivatives of phthalazine have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase, which are involved in inflammatory pathways . The compound may also induce apoptosis in cancer cells by modulating the expression of proteins like p53 and caspase 3 .

Comparison with Similar Compounds

    Phthalazine: The parent compound, which lacks the bromine substituent.

    6-Chlorophthalazin-1-amine: A similar compound with a chlorine atom instead of bromine.

    6-Fluorophthalazin-1-amine: A fluorinated analog.

Uniqueness: 6-Bromophthalazin-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromophthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMUAARRELQZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733171
Record name 6-Bromophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918811-38-8
Record name 6-Bromo-1-phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918811-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromophthalazin-1-amine
Reactant of Route 2
6-Bromophthalazin-1-amine
Reactant of Route 3
Reactant of Route 3
6-Bromophthalazin-1-amine
Reactant of Route 4
Reactant of Route 4
6-Bromophthalazin-1-amine
Reactant of Route 5
Reactant of Route 5
6-Bromophthalazin-1-amine
Reactant of Route 6
Reactant of Route 6
6-Bromophthalazin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.